5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole
CAS No.:
Cat. No.: VC13611575
Molecular Formula: C17H12F3NS
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12F3NS |
|---|---|
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | 5-methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
| Standard InChI | InChI=1S/C17H12F3NS/c1-11-15(12-5-3-2-4-6-12)21-16(22-11)13-7-9-14(10-8-13)17(18,19)20/h2-10H,1H3 |
| Standard InChI Key | NXXCFTVMLJUOGO-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
| Canonical SMILES | CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, reflects its substitution pattern:
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A methyl group at position 5 of the thiazole ring.
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A phenyl group at position 4.
Key Properties:
The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for drug design .
Synthetic Pathways
Hantzsch Thiazole Synthesis
A common route involves cyclocondensation of α-haloketones with thioureas or thioamides. For example:
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Intermediate formation: Reaction of methyl 4-methyl-3-oxopentanoate with sulfuryl chloride (SO₂Cl₂) generates a chlorinated ketone .
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Cyclization: The chlorinated ketone reacts with 4-(trifluoromethyl)thiobenzamide in ethanol under reflux to form the thiazole core .
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Functionalization: Subsequent bromination or chlorination at the methyl group (e.g., using CBr₄ and PPh₃) yields derivatives .
Yield: Up to 93% for brominated analogs .
Biological Activities
Table 1: Selected Anticancer Data
| Compound | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|
| 9t (thiophene-thiazole hybrid) | 0.16 | MCF-7 | |
| 22g (phenyl-substituted) | 9.97 | HeLa |
Antimicrobial Activity
Thiazole derivatives demonstrate broad-spectrum activity:
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Antifungal: MIC values of 250 μg/mL against Candida zeylanoides .
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Antibacterial: Inhibition zones of 30 mm against Staphylococcus aureus .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H301 | Toxic if swallowed | |
| H318 | Causes serious eye damage | |
| H413 | Harmful to aquatic life |
Applications in Drug Discovery
Kinase Inhibitors
The trifluoromethyl group’s electron-withdrawing properties stabilize interactions with kinase ATP-binding pockets .
Antimicrobial Agents
Structural analogs are being explored for resistant bacterial strains due to thiazole’s ability to disrupt microbial membranes .
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